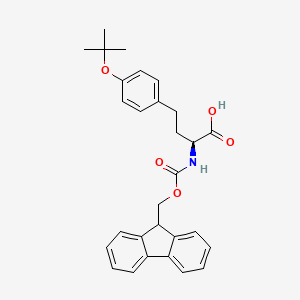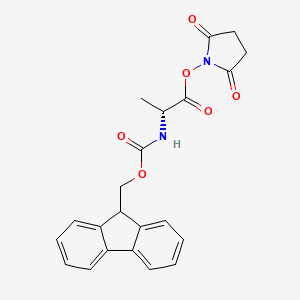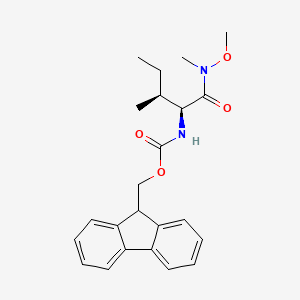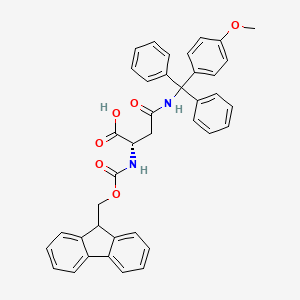
Fmoc-Asn(Mmt)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Asn(Mmt)-OH is a compound used in peptide synthesis. It is a derivative of asparagine, an amino acid, and is protected by two groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the monomethoxytrityl (Mmt) group. The Fmoc group protects the amino group, while the Mmt group protects the side chain amide group of asparagine. This compound is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the assembly of peptides.
Mechanism of Action
Target of Action
Fmoc-Asn(Mmt)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(4-methoxytrityl)-L-asparagine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues in a peptide chain that are being synthesized .
Mode of Action
The compound acts as a protective group for the asparagine residue during peptide synthesis . The Fmoc group protects the alpha-amino group, while the Mmt group protects the beta-amino group . These protective groups prevent unwanted side reactions during the synthesis process .
Biochemical Pathways
This compound is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS) . In this process, the compound is added to a growing peptide chain on a solid support . The Fmoc group is then removed, allowing the next amino acid to be added . This cycle is repeated until the desired peptide sequence is obtained .
Pharmacokinetics
As a compound used in peptide synthesis, this compound does not have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Instead, its behavior in the synthesis process is more relevant. It is crucial that the compound is stable under the conditions of peptide synthesis and can be efficiently removed when no longer needed .
Result of Action
The use of this compound in peptide synthesis results in the incorporation of the asparagine residue into the growing peptide chain . Once the synthesis is complete and the protective groups are removed, the resulting peptide can fold into its active conformation and perform its biological function .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solvent, temperature, and the presence of other reagents can affect the efficiency of the synthesis . Therefore, careful optimization of these conditions is necessary to achieve successful peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asn(Mmt)-OH typically involves the protection of the amino and side chain amide groups of asparagine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting asparagine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Next, the side chain amide group is protected using the Mmt group. This is done by reacting the Fmoc-protected asparagine with monomethoxytrityl chloride (Mmt-Cl) in the presence of a base like triethylamine. The reaction is also carried out in an organic solvent such as DCM.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asn(Mmt)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc and Mmt protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection of Fmoc Group: Typically achieved using piperidine in DMF.
Deprotection of Mmt Group: Achieved using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS) and water.
Coupling Reactions: Use of coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of bases like N-methylmorpholine (NMM).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
Scientific Research Applications
Chemistry
Fmoc-Asn(Mmt)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the assembly of complex peptide sequences.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. These peptides can also be used as antigens for antibody production.
Medicine
In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs and vaccines. These peptides can act as therapeutic agents, targeting specific proteins or pathways involved in diseases.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asn(Trt)-OH: Similar to Fmoc-Asn(Mmt)-OH but uses trityl (Trt) group for side chain protection.
Fmoc-Gln(Mtt)-OH: A derivative of glutamine with Mtt (monomethoxytrityl) group for side chain protection.
Fmoc-Lys(Boc)-OH: A derivative of lysine with tert-butyloxycarbonyl (Boc) group for side chain protection.
Uniqueness
This compound is unique due to the specific combination of Fmoc and Mmt protecting groups, which provide selective protection for both the amino and side chain amide groups of asparagine. This allows for greater control and precision in peptide synthesis, making it a valuable tool in the field of peptide chemistry.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methoxyphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O6/c1-46-29-22-20-28(21-23-29)39(26-12-4-2-5-13-26,27-14-6-3-7-15-27)41-36(42)24-35(37(43)44)40-38(45)47-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHUELKKVUAVBN-DHUJRADRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
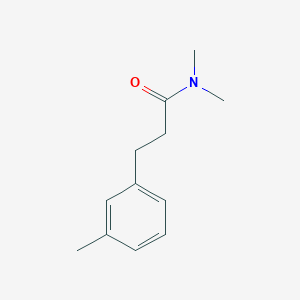
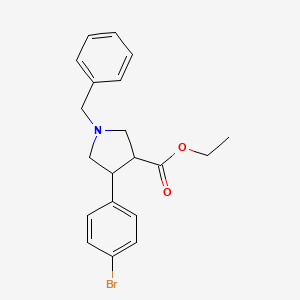
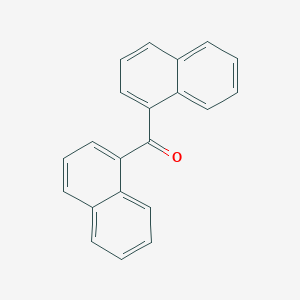


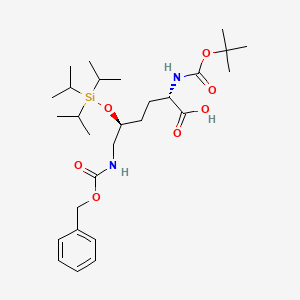
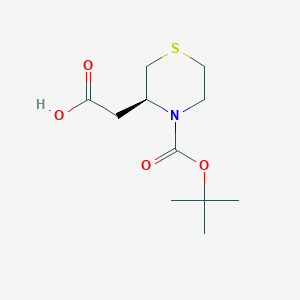

![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid](/img/structure/B6362952.png)

